n-(4-Cyanophenyl)picolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(4-cyanophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-6-11(7-5-10)16-13(17)12-3-1-2-8-15-12/h1-8H,(H,16,17) |
InChI Key |
WUYINQBOZASLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
The Picolinamide Scaffold: a Privileged Structure in Chemical Sciences
The picolinamide (B142947) framework, a derivative of picolinic acid, is a recognized "privileged scaffold" in medicinal chemistry and materials science. Its importance lies in its versatile chemical properties and its ability to interact with a wide range of biological targets and materials.
The defining feature of the picolinamide scaffold is the arrangement of a pyridine (B92270) ring coupled with an amide group. The nitrogen atom within the pyridine ring and the carbonyl group of the amide can form coordination bonds with various metals, making picolinamide derivatives valuable as ligands in catalysis and materials science. nih.gov This structural arrangement also allows for a variety of intermolecular interactions, including hydrogen bonding and C—H⋯π interactions, which are crucial for the stability and function of supramolecular structures. nih.gov
In the realm of organic synthesis, the picolinamide group serves as an effective directing group. This property is leveraged in palladium-catalyzed C–H functionalization reactions, enabling the site-selective introduction of various functional groups onto aromatic rings. thieme-connect.com This capability has significantly expanded the toolkit for creating complex molecules from simpler, readily available starting materials. thieme-connect.com The development of picolinamide-based compounds as fungicides and antibacterial agents further underscores the scaffold's broad utility in agrochemicals and pharmaceuticals. google.comgoogle.com
The Cyanophenyl Moiety: a Key Component in Molecular Design
The cyanophenyl group, a benzene (B151609) ring substituted with a nitrile (-CN) group, is a crucial element in modern molecular design, particularly in medicinal chemistry and materials science. The nitrile group's strong electron-withdrawing nature and its linear geometry significantly influence the electronic properties, conformation, and binding interactions of a molecule.
In drug discovery, the inclusion of a cyanophenyl moiety can enhance a compound's biological activity. For instance, it has been incorporated into farnesyltransferase inhibitors and anticancer agents, where it was found to be beneficial for their efficacy. nih.govrsc.org The nitrile group is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nih.gov It can participate in strong dipole interactions and act as a bioisostere for other functional groups like amides or thioureas. nih.gov
The cyanophenyl moiety's influence extends to materials science. Its electronic properties are harnessed in the design of advanced materials. For example, derivatives containing this group are investigated for their potential in creating gel polymer electrolytes for batteries, where the nitrogen atom can form ligands with metal ions, enhancing ion conductivity. researchgate.net
Current Research Trajectories for N 4 Cyanophenyl Picolinamide Derivatives
Strategic Approaches to Picolinamide Core Formation
The formation of the central amide bond in picolinamides is a critical step, for which several reliable methods have been developed.
A prevalent method for synthesizing picolinamides is the direct coupling of picolinic acid with an appropriate amine. This is often facilitated by a range of coupling reagents that activate the carboxylic acid. nih.gov Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts such as PyBOP, HBTU, and HATU. google.comgoogle.comsigmaaldrich.compeptide.com For instance, the synthesis of picolinamide derivatives can be achieved by reacting a substituted picolinic acid with an amine in the presence of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at room temperature. google.com
The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling carboxylic acids with amines, including for the formation of complex picolinamide structures. google.comthieme-connect.de These reactions are typically carried out in aprotic solvents like acetonitrile (B52724) or DMF. google.comthieme-connect.de
A summary of common coupling agents is provided in the table below.
| Coupling Reagent | Full Name | Activating Species | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester | Widely used, efficient for standard couplings. sigmaaldrich.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester | Highly reactive, effective for hindered couplings, less racemization. peptide.combachem.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester | Good for routine synthesis, does not cause guanidinylation. sigmaaldrich.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Water-soluble byproducts, often used with HOBt. google.com |
An alternative to direct coupling involves the conversion of picolinic acid into a more reactive derivative, such as an acid halide. Treatment of picolinic acid with thionyl chloride (SOCl₂) can generate picolinoyl chloride in situ. umsl.eduprepchem.comnih.gov This acid chloride is then reacted with the desired amine, such as 4-aminobenzonitrile (B131773), to form the amide bond. One study reported that the reaction of picolinic acid with thionyl chloride can sometimes lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a side product, which can be separated by column chromatography. nih.gov
Functionalization of the picolinic acid ring can also be a strategic step. For example, a picolinic acid substituted with a halogen or a triflate group can be used. google.com Triflate (trifluoromethanesulfonate) is an excellent leaving group, making such precursors valuable for cross-coupling reactions.
The Hell-Voldhardt-Zelinski reaction provides a method for the α-bromination of carboxylic acids using bromine and a catalytic amount of phosphorus tribromide, which could be applied to modified picolinic acid precursors.
Introduction of the 4-Cyanophenyl Moiety
The introduction of the 4-cyanophenyl group is a defining step in the synthesis of the target molecule. This can be achieved through several pathways.
While direct C-H arylation is a powerful tool in organic synthesis, its application to directly form the N-(4-cyanophenyl) bond of the target amide is less common than standard amidation procedures. Palladium-catalyzed C(sp3)-H arylation has been investigated for various amine scaffolds using picolinamide as a directing group, though this is more relevant for the synthesis of complex derivatives rather than the primary amide bond formation. nih.gov
More established palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly relevant. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comwiley.com This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide (or triflate) with an amine. In principle, one could couple a picolinamide with a 4-halobenzonitrile or 4-aminobenzonitrile with a halogenated pyridine (B92270) precursor, followed by functional group manipulations to yield the final product. The choice of phosphine (B1218219) ligands, such as bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos, SPhos), is crucial for the efficiency of these reactions. youtube.com
A direct and efficient method for the synthesis of this compound involves the reaction of picolinoyl chloride with 4-aminobenzonitrile. prepchem.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like chloroform (B151607) or methylene (B1212753) chloride. prepchem.com
Alternatively, derivatives can be synthesized using cyano-substituted benzaldehydes. For instance, a multi-component reaction involving an aldehyde, an amine source, and a nitrile-containing compound can lead to the formation of complex pyridine derivatives. nih.govnanobioletters.com For example, a one-pot reaction of 2-aminobenzonitrile, an orthoester, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce aminoquinazolines, showcasing the reactivity of the cyano and amino functionalities on the same aromatic ring. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is another powerful tool, particularly for creating carbon-carbon bonds. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orglibretexts.orgnih.gov It could be employed to synthesize precursors, for example, by coupling a boronic acid derivative of pyridine with a halogenated benzonitrile.
A general synthetic scheme for this compound is shown below:
Scheme 1: Synthesis of this compound
Picolinic Acid --(SOCl2)--> Picolinoyl Chloride --(4-Aminobenzonitrile, Base)--> this compound
This scheme represents a common and direct synthetic route.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships. These derivatives can be prepared by using substituted picolinic acids or substituted anilines in the coupling reactions described above. nih.gov For example, introducing substituents onto the picolinic acid ring or the phenyl ring of the 4-aminobenzonitrile starting material will yield a variety of analogues.
Patents describe the synthesis of various picolinamide derivatives where a halogenated or triflated picolinic acid is first reacted with an amine, followed by a subsequent metal-catalyzed reaction to introduce further complexity. google.com This modular approach allows for the efficient generation of a library of related compounds. Nickel-catalyzed three-component reactions have also been shown to produce tetrasubstituted enamines using picolinamide as a nitrogen source, highlighting advanced methods for creating complex derivatives. acs.org
Multi-step Synthetic Sequences
A classical and straightforward approach to the synthesis of this compound involves a multi-step sequence. This method relies on the formation of an amide bond between picolinic acid and 4-aminobenzonitrile. This process can be broken down into the synthesis of the precursors followed by their coupling.
Synthesis of Picolinic Acid: Picolinic acid can be prepared from readily available starting materials such as 2-methylpyridine (B31789) (α-picoline) through oxidation. A common laboratory method involves the oxidation of α-picoline with potassium permanganate (B83412) (KMnO₄). Alternatively, hydrolysis of 2-cyanopyridine (B140075) offers another route to picolinic acid, often with high yields. For instance, refluxing 2-cyanopyridine with an aqueous solution of sodium hydroxide, followed by acidification, can produce picolinic acid in yields of around 89.6%. wuxiapptec.com
Synthesis of 4-Aminobenzonitrile: The aniline-derived component, 4-aminobenzonitrile, can be synthesized from 4-chlorobenzonitrile (B146240) via ammonolysis, where it is treated with ammonia (B1221849) in the presence of a catalyst. Another method involves the reduction of 4-nitrobenzonitrile.
Amide Bond Formation: With the two key precursors in hand, the final step is the formation of the amide linkage. A traditional method for this transformation is the conversion of the carboxylic acid (picolinic acid) into a more reactive acyl chloride. This is typically achieved by treating picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting picolinoyl chloride is then reacted with 4-aminobenzonitrile to form the desired amide, this compound. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govmdpi.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Copper)
Modern synthetic chemistry offers more efficient and versatile methods for the formation of C-N bonds through the use of metal catalysts. Palladium and copper-catalyzed cross-coupling reactions are particularly prominent in the synthesis of N-aryl amides like this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation in organic synthesis. numberanalytics.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of a picolinamide with an aryl halide (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile) or the coupling of picolinic acid with 4-aminobenzonitrile followed by palladium-catalyzed arylation. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing excellent results. wuxiapptec.comnih.gov The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling reaction provides an alternative, often milder, approach to C-N bond formation using a copper catalyst. nih.gov This reaction typically involves the coupling of an amine with a boronic acid. In the context of synthesizing this compound, this could involve the reaction of picolinamide with 4-cyanophenylboronic acid. The reaction is often carried out in the presence of a copper salt, such as copper(II) acetate (Cu(OAc)₂), and a base. One of the advantages of the Chan-Lam coupling is that it can often be performed under aerobic conditions. Nickel-catalyzed versions of the Chan-Lam coupling have also been developed, offering an alternative to copper with potentially different reactivity and substrate scope. researchgate.net
Convergent Synthesis Strategies
For the synthesis of this compound, a convergent approach would involve the independent synthesis of the picolinoyl and the 4-cyanophenyl moieties, which are then coupled in the final step. For instance, picolinic acid or its activated derivative (like picolinoyl chloride) would be one fragment, and 4-aminobenzonitrile would be the other. The final coupling of these two fragments can be achieved using the methods described previously, such as classical amide bond formation or metal-catalyzed cross-coupling reactions. This strategy is particularly advantageous when synthesizing analogues of the target compound, as different substituted picolinic acids or anilines can be independently prepared and then combined to create a library of related compounds. nih.govnih.gov
Optimization of Synthetic Protocols for Yield and Purity
The optimization of synthetic protocols is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of this compound, several parameters can be adjusted to improve the outcome of the reaction, particularly for the metal-catalyzed coupling methods.
In Buchwald-Hartwig amination , the choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. Design of Experiments (DoE) is a powerful methodology for systematically optimizing these variables. bristol.ac.uk For example, a study might compare different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., XPhos, Xantphos) and bases (e.g., NaOtBu, K₂CO₃, K₃PO₄) in a range of solvents (e.g., toluene, dioxane, THF) and at different temperatures. wuxiapptec.comresearchgate.net
Table 1: Example of Buchwald-Hartwig Amination Optimization Parameters
| Parameter | Variations | Effect on Yield/Purity |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium precursor can influence catalyst activation and stability. |
| Ligand | XPhos, SPhos, RuPhos, Xantphos | Bulky, electron-rich ligands often improve reaction rates and yields by promoting reductive elimination. |
| Base | NaOtBu, K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base can affect the deprotonation of the amine and the overall reaction kinetics. |
| Solvent | Toluene, Dioxane, THF | The polarity and boiling point of the solvent can impact reactant solubility and reaction temperature. |
| Temperature | Room Temperature to 120°C | Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or products. |
Similarly, for the Chan-Lam coupling , the reaction can be optimized by screening different copper sources (e.g., Cu(OAc)₂, CuI, CuCl), ligands (if any), bases, and solvents. bristol.ac.uk The concentration of the reactants and the reaction time are also important variables to consider for maximizing yield and purity.
Table 2: Example of Chan-Lam Coupling Optimization Parameters
| Parameter | Variations | Effect on Yield/Purity |
|---|---|---|
| Copper Source | Cu(OAc)₂, CuI, CuCl, Cu(OTf)₂ | The copper salt and its counter-ion can influence the catalytic activity. |
| Ligand | Pyridine, N,N-dimethylcyclohexane-1,2-diamine | Ligands can stabilize the copper catalyst and improve its efficiency. |
| Base | K₂CO₃, DBU, Et₃N | The base is often required to facilitate the transmetalation step. |
| Solvent | MeOH, MeCN, Toluene | The choice of solvent can affect the solubility of the reactants and the reaction rate. |
| Temperature | Room Temperature to 100°C | Milder temperatures are often a key advantage of this method. |
By systematically varying these parameters, researchers can identify the optimal conditions for the synthesis of this compound and its analogues, leading to improved efficiency and cost-effectiveness of the synthetic process.
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental for identifying the functional groups present in a molecule, as different bonds and groups vibrate at characteristic frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The absorption of infrared radiation excites molecules into higher vibrational states, and the specific frequencies of absorption are characteristic of the bonds present.
Key vibrational modes for this compound include:
N-H Stretching: The amide N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. In a related compound, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, this mode was assigned at 3293 cm⁻¹. uantwerpen.be
Aromatic C-H Stretching: The C-H stretching vibrations of the two aromatic rings (pyridine and phenyl) are expected to appear just above 3000 cm⁻¹.
C≡N Stretching: The nitrile (cyano) group exhibits a very characteristic and sharp absorption band in the 2200-2280 cm⁻¹ range. uantwerpen.be For similar cyanophenyl compounds, this peak is often strong and easily identifiable, making it a key marker for the molecule. uantwerpen.beresearchgate.net
C=O Stretching (Amide I band): The amide carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, typically found between 1650 and 1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.
N-H Bending (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching vibrations, appears around 1510-1550 cm⁻¹. In a study on N-(4-hydroxyphenyl)picolinamide, a C-N vibration was observed at a scaled wavenumber of 1535 cm⁻¹. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridine and benzene (B151609) rings occur in the 1400-1600 cm⁻¹ region.
Pyridine Ring Vibrations: Characteristic vibrations for the picolinyl moiety will also be present, helping to confirm the structure.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table is generated based on typical values for the functional groups and data from related compounds.
| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H Stretch | 3300 - 3500 | Medium-Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |
| Amide C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a valuable complement to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. While polar groups like C=O have strong IR absorptions, symmetric and non-polar bonds often produce strong signals in Raman spectra.
For this compound, key features in the Raman spectrum would include:
C≡N Stretching: The nitrile group's stretching vibration is typically very intense in the Raman spectrum due to the significant change in polarizability of the triple bond, appearing in the same 2200-2280 cm⁻¹ region as in the IR spectrum. uantwerpen.be Studies on similar nitriles show this to be a prominent peak. researchgate.net
Aromatic Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and benzene rings, where the rings expand and contract symmetrically, give rise to strong and sharp Raman bands, typically below 1000 cm⁻¹.
Symmetric C-C Stretching: The symmetric stretching of the aromatic rings also provides characteristic signals.
Analysis of picolinamide on silver colloids has shown that the pyridine ring vibrations are significantly enhanced, demonstrating the utility of Raman spectroscopy in studying the picolinyl moiety. nih.gov The combination of a strong C≡N signal and characteristic aromatic ring modes provides a distinct molecular fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is the most powerful technique for elucidating the complete atomic connectivity of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR Spectroscopy for Chemical Environment and Multiplicity
¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into three main regions: the downfield amide proton, the aromatic region for the pyridine and phenyl protons, and any potential upfield signals.
Amide Proton (N-H): This proton appears as a broad singlet far downfield, typically between δ 9.5 and 10.5 ppm, due to the deshielding effects of the adjacent carbonyl group and its involvement in hydrogen bonding. In related N-(aryl)picolinamides, this singlet has been observed around δ 10.0 ppm. rsc.org
Pyridine Ring Protons: The four protons on the picolinamide ring will appear as distinct multiplets in the aromatic region (δ 7.5-8.6 ppm). The proton adjacent to the ring nitrogen (at position 6) is the most deshielded. The typical pattern would be a doublet for the H6 proton, a triplet of doublets (or triplet) for the H4 proton, a doublet of doublets (or triplet) for the H5 proton, and a doublet for the H3 proton.
Cyanophenyl Ring Protons: The 4-substituted benzene ring gives a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the electron-withdrawing cyano group will be deshielded relative to the two protons ortho to the amide nitrogen. These signals are expected in the δ 7.7-8.0 ppm range.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This table is generated based on data from analogous structures like N-(p-Tolyl)picolinamide and N-(4-Bromophenyl)picolinamide. rsc.orgrsc.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide N-H | 9.5 - 10.5 | Broad Singlet (s) | 1H |
| Pyridine H6 | 8.5 - 8.6 | Doublet (d) | 1H |
| Pyridine H3 | 8.2 - 8.3 | Doublet (d) | 1H |
| Pyridine H4 | 7.8 - 7.9 | Triplet (t) | 1H |
| Pyridine H5 | 7.4 - 7.5 | Triplet (t) | 1H |
| Phenyl H (ortho to CN) | 7.8 - 8.0 | Doublet (d) | 2H |
| Phenyl H (ortho to NH) | 7.7 - 7.9 | Doublet (d) | 2H |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Amide Carbonyl (C=O): This carbon is highly deshielded and appears at the downfield end of the spectrum, typically in the range of δ 161-165 ppm. rsc.org
Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region. The carbon attached to the amide group (C2) and the carbon at position 6 are the most deshielded (δ ~148-150 ppm). The other carbons appear between δ 120-140 ppm.
Cyanophenyl Carbons: The carbons of the cyanophenyl ring also resonate in the aromatic region. The carbon attached to the amide nitrogen (ipso-carbon) is found around δ 140-142 ppm. The carbon bearing the cyano group appears at a lower field, while the cyano carbon itself is typically found in the δ 118-120 ppm range. rsc.org The carbon atom of the nitrile group (C≡N) is a key identifier. wisc.edu
Nitrile Carbon (C≡N): The carbon of the cyano group itself has a characteristic chemical shift in the δ 118-120 ppm region.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous structures like N-(aryl)picolinamides and N-(4-cyano)morpholine. rsc.orgrsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 161 - 165 |
| Pyridine C2 | 149 - 151 |
| Pyridine C6 | 147 - 149 |
| Phenyl C (ipso, attached to NH) | 141 - 143 |
| Pyridine C4 | 137 - 139 |
| Phenyl C (ortho to NH) | 133 - 135 |
| Pyridine C3 & C5 | 121 - 127 |
| Phenyl C (ortho to CN) | 120 - 122 |
| Nitrile (C≡N) | 118 - 120 |
| Phenyl C (ipso, attached to CN) | 108 - 112 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₉N₃O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. nih.gov
The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound (223.23 g/mol ).
The primary fragmentation pathway for amides is typically cleavage of the amide C-N bond. For this compound, this would lead to two major characteristic fragment ions:
Picolinoyl cation: This fragment (m/z = 106) results from the cleavage where the charge is retained by the pyridine-carbonyl portion.
4-Aminobenzonitrile radical cation: This fragment (m/z = 118) arises from the same cleavage but with the charge retained on the cyanophenylamine portion.
Further fragmentation of the picolinoyl cation can occur via the loss of carbon monoxide (CO) to yield a pyridyl cation (m/z = 78).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Identity | Formula |
| 224 | [M+H]⁺ | [C₁₃H₁₀N₃O]⁺ |
| 223 | [M]⁺˙ | [C₁₃H₉N₃O]⁺˙ |
| 118 | [4-aminobenzonitrile]⁺˙ | [C₇H₆N₂]⁺˙ |
| 106 | [Picolinoyl cation]⁺ | [C₆H₄NO]⁺ |
| 78 | [Pyridyl cation]⁺ | [C₅H₄N]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. nih.gov For organic molecules like this compound, the most significant transitions involve the excitation of non-bonding (n) and pi (π) electrons to anti-bonding pi (π) orbitals. nih.gov These n→π and π→π* transitions are characteristic of molecules containing unsaturated functional groups, known as chromophores. nih.gov
This compound possesses several chromophores: the pyridine ring, the cyanophenyl ring, and the amide group (-C=O). The absorption of UV radiation excites electrons in the π bonds of the aromatic rings and the carbonyl group, as well as the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.net
The electronic spectrum of such a compound is expected to show distinct absorption bands:
π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. researchgate.net The conjugated system formed by the phenyl ring, the amide linkage, and the pyridine ring would give rise to strong absorption bands in the UV region. science-softcon.de
n→π Transitions:* These are generally lower-intensity absorptions that occur at longer wavelengths compared to π→π* transitions. nih.govscience-softcon.de They involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the amide oxygen or pyridine nitrogen) to an anti-bonding π* orbital of the aromatic system or carbonyl group. bldpharm.com
The specific wavelengths (λmax) of these absorption bands are influenced by the extent of conjugation and the solvent environment. Increased conjugation typically shifts the absorption to longer wavelengths (a bathochromic or red shift). researchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore(s) | Expected Intensity |
| π → π | π to π | Pyridine ring, Phenyl ring, Carbonyl (C=O) | High |
| n → π | n to π | Carbonyl (C=O), Amide (N-H), Pyridine Nitrogen (N) | Low to Medium |
Solid-State Structural Analysis
The precise arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. X-ray diffraction techniques are the definitive methods for this purpose.
Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. researchgate.net This technique allows for the exact measurement of bond lengths, bond angles, and torsion angles, revealing the absolute configuration and conformation of the molecule within the crystal lattice.
While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives, such as N-(4-methoxyphenyl)picolinamide, provides significant insight into the expected structural features. nih.gov For this analog, SCXRD analysis revealed a monoclinic crystal system with the space group P21/n. nih.gov The study highlighted that the non-hydrogen atoms are nearly coplanar, and the molecular conformation is stabilized by intramolecular hydrogen bonds. nih.gov
SCXRD data for a derivative, 3,6-dichloro-N-(4-fluorophenyl)picolinamide, further illustrates the type of information obtained. sigmaaldrich.com The analysis determined the crystal system to be orthorhombic and identified an intramolecular N—H···N hydrogen bond that stabilizes the molecular conformation. sigmaaldrich.com
Table 2: Illustrative Crystallographic Data from a Picolinamide Analog (N-(4-methoxyphenyl)picolinamide)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/n | nih.gov |
| a (Å) | 10.1268 (7) | nih.gov |
| b (Å) | 8.3582 (6) | nih.gov |
| c (Å) | 13.9211 (10) | nih.gov |
| β (°) | 100.184 (3) | nih.gov |
| Volume (ų) | 1159.20 (14) | nih.gov |
| Z (Molecules per cell) | 4 | nih.gov |
| Dihedral Angle (Pyridine-Benzene) | 14.25 (5)° | nih.gov |
This data is for N-(4-methoxyphenyl)picolinamide and serves as a representative example.
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phase of a compound and to assess its purity. researchgate.net Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. researchgate.net
The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) corresponding to the different lattice planes in the crystal structure. nih.gov For a newly synthesized batch of this compound, its experimental PXRD pattern could be compared against a theoretical pattern calculated from its single-crystal data (if it were available) to confirm phase identity and purity. lookchem.com Any deviation or the presence of additional peaks would indicate the presence of impurities or a different polymorphic form. researchgate.net
Table 3: Representative Powder X-ray Diffraction Data Format
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |
| θ₁ | d₁ | I₁ |
| θ₂ | d₂ | I₂ |
| θ₃ | d₃ | I₃ |
| ... | ... | ... |
This table illustrates the typical format of PXRD data. Specific values for this compound are not available.
Elucidation of Molecular Conformation and Three-Dimensional Geometry
The molecular conformation and three-dimensional geometry of this compound are dictated by the spatial arrangement of its constituent rings and the connecting amide linkage. The key determinants of its shape are the torsion angles between the pyridine ring, the amide plane, and the cyanophenyl ring.
Based on computational models and analysis of similar structures, the molecule is expected to adopt a relatively planar conformation. nih.govnih.gov The planarity is favored by the delocalization of π-electrons across the conjugated system. The two primary points of rotation are the bond between the pyridine ring and the amide carbonyl group, and the bond between the amide nitrogen and the cyanophenyl ring.
Structural analysis of the analog N-(4-methoxyphenyl)picolinamide shows that the dihedral angle between the mean planes of the pyridine and benzene rings is small, at 14.25°. nih.gov This near-coplanarity suggests a significant degree of electronic conjugation between the two ring systems, mediated by the amide bridge. The conformation is further stabilized by an intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen, which creates a six-membered pseudo-ring. nih.gov This interaction restricts the rotation around the C(pyridine)-C(amide) bond, reinforcing the planar geometry.
Table 4: Key Torsion Angles from a Picolinamide Analog (N-(4-methoxyphenyl)picolinamide)
| Torsion Angle Description | Atoms Involved | Angle (°) | Reference |
| Rotation about Pyridine-Amide bond | N1—C5—C6—N2 | 3.1 (4) | nih.gov |
| Rotation about Amide-Phenyl bond | C6—N2—C7—C8 | 12.7 (6) | nih.gov |
| Orientation of substituent relative to Phenyl ring | C9—C10—O2—C13 | 7.5 (5) | nih.gov |
This data is for N-(4-methoxyphenyl)picolinamide and serves as a representative example of the molecule's conformational parameters.
Coordination Chemistry and Metal Complexation of N 4 Cyanophenyl Picolinamide
Coordination Modes of Picolinamide (B142947) Ligands
Picolinamide ligands, including N-(4-Cyanophenyl)picolinamide, are known to exhibit a range of coordination behaviors, with the most prevalent being a bidentate chelation mode. This versatility allows for the formation of a diverse array of metal complexes with varied geometries and properties.
While N,O-chelation is dominant, other coordination modes for picolinamide ligands have been observed, although they are less common. For instance, in certain structural contexts, coordination can occur through the pyridine (B92270) nitrogen and the amide nitrogen atoms. This N,N-bidentate chelation would also result in a five-membered ring but is generally considered less favorable than the N,O-chelation due to the typically lower donor strength of the amide nitrogen compared to the amide oxygen. The specific electronic and steric environment of the metal ion and the ligand can influence the preference for one coordination mode over another.
Complexation with Transition Metals
The rich coordination chemistry of picolinamide ligands extends to a wide range of transition metals, forming complexes with diverse structural and electronic properties. The presence of the cyano group on the phenyl ring of this compound can be expected to influence the electronic properties of the ligand and, consequently, the resulting metal complexes.
Picolinamide and its derivatives readily form complexes with a variety of d-block cations. Studies on picolinamide (pia) have shown the formation of octahedral complexes with Ni(II), Co(II), and Cu(II). For example, heteroleptic complexes of the type [M(NCS)₂(pia)₂], where M is Co(II) or Ni(II), feature octahedral coordination with the two picolinamide ligands binding in a bidentate N,O-fashion. rsc.org In the corresponding Cu(II) complex, [Cu(SCN)₂(pia)₂], a similar octahedral geometry is observed. rsc.org
Complexes of picolinamide with Zn(II), Cd(II), and Hg(II) have also been synthesized and structurally characterized. In these complexes, the picolinamide ligand typically binds as an N,O-donor. researchgate.net The coordination geometry around the metal center can vary depending on the other ligands present. For instance, zinc(II) can form both tetrahedral and octahedral complexes. ias.ac.in
While specific studies on this compound with Cr(III), Mn(II), and Ag(I) are not widely reported, the known coordination behavior of picolinamide suggests that complex formation is highly probable. The coordination chemistry of cobalt has been explored with the related ligand 4'-(4-cyanophenyl)-2,2':6',2''-terpyridine, which forms distorted octahedral complexes with both Co(II) and Co(III), indicating that the cyanophenyl group does not hinder complex formation. nih.gov
The coordination of picolinamide ligands is not limited to transition metals. There is evidence of complexation with f-block elements, such as lanthanides. The coordination of lanthanide ions with picolinamide has been shown to result in the formation of five-membered ring structures through the pyridyl nitrogen and carbonyl oxygen atoms. researchgate.net The specific coordination number and geometry of these lanthanide complexes can be influenced by the nature of the anion present in the coordination sphere. researchgate.net Given these findings, it is reasonable to expect that this compound would also be capable of coordinating with f-block cations, potentially leading to complexes with interesting luminescent or magnetic properties.
Structural Characteristics of Metal Coordination Compounds
The structural characteristics of metal complexes with picolinamide ligands are well-documented for a range of transition metals. Although specific crystallographic data for this compound complexes are scarce, the data from closely related picolinamide complexes provide valuable insights into the expected structural parameters.
In octahedral complexes of the type [M(NCS)₂(pia)₂] (where pia is picolinamide), the metal-ligand bond lengths are typical for high-spin divalent metal ions. The table below summarizes key structural data for Co(II), Ni(II), and Cu(II) complexes with picolinamide.
Table 1: Selected Bond Lengths (Å) and Angles (°) for [M(NCS)₂(pia)₂] Complexes (Data sourced from a study on picolinamide (pia) complexes) rsc.org
| Metal (M) | M-N(pyridine) (Å) | M-O(amide) (Å) | N(pyridine)-M-O(amide) (°) |
| Co(II) | 2.164(2) | 2.115(2) | 77.85(7) |
| Ni(II) | 2.103(2) | 2.067(2) | 79.59(8) |
| Cu(II) | 2.019(3) | 2.399(3) | 74.22(10) |
The crystal structure of N-(4-methoxyphenyl)picolinamide, a close analog, shows that the molecule is nearly planar, with a dihedral angle of 14.25(5)° between the pyridine and benzene (B151609) rings. nih.gov This planarity facilitates the bidentate chelation that is characteristic of picolinamide ligands. The C=O bond length in the amide group is 1.233(4) Å. nih.gov These structural features are expected to be largely preserved in this compound and its metal complexes.
Common Coordination Geometries (e.g., Octahedral, Square Planar, Tetrahedral)
The coordination geometry of metal complexes with this compound and related ligands is dictated by several factors, including the metal ion's size, oxidation state, and electronic configuration, as well as the stoichiometry of the complex.
Octahedral Geometry: This is one of the most common coordination geometries for transition metal complexes, and this compound can readily form such complexes. rsc.org In a typical octahedral complex, the metal center is coordinated to six ligands. For instance, in complexes of the type [M(picolinamide)2(X)2], where M is a divalent metal ion like Co(II) or Ni(II) and X is a monodentate ligand, the two picolinamide ligands often act as bidentate N,O-donors, and the remaining two sites are occupied by the monodentate ligands. rsc.org This results in a six-coordinate octahedral environment around the metal ion. The picolinamide ligands can adopt either a cis or trans arrangement. For example, in [Co(NCS)2(pia)2] and [Ni(NCS)2(pia)2] (where pia = picolinamide), the two picolinamide ligands are in a cis orientation. rsc.org In contrast, a trans arrangement is observed in the isomorphous nickel and zinc complexes, [M(H2O)2(pia)2]2+. tandfonline.com
Square Planar/Square Pyramidal Geometry: Square planar geometry is prevalent for d8 transition metal complexes, such as those of Ni(II), Pd(II), and Pt(II). While less common than octahedral, picolinamide-type ligands can form square planar complexes. More frequently observed is a square pyramidal geometry. For instance, a copper(II) complex with a picolylamine ligand, [Cu2(OAc)4(L1)2], exhibits a square pyramidal geometry where the axial position is occupied by a long Cu-N bond. worktribe.com Similarly, zinc(II) porphyrin complexes with an axial 4-cyanopyridine (B195900) ligand adopt a distorted square-pyramidal geometry. nih.gov
Tetrahedral Geometry: Four-coordinate complexes can also adopt a tetrahedral geometry, which is common for metal ions with a d10 or d0 electron configuration, but also for some other configurations depending on the ligand field strength. researchgate.net For example, cobalt complexes with 4-picolylamine ligands can form tetrahedral [CoCl3(L1H)]− anions. worktribe.com Picolinamide has also been used to synthesize tetracoordinated organoboron complexes, which adopt a typical tetrahedral geometry around the boron atom. nih.gov
Table 1: Common Coordination Geometries of Picolinamide and Related Ligand Complexes
| Coordination Geometry | Metal Ion Example | Ligand Type | Complex Example | Reference |
|---|---|---|---|---|
| Octahedral | Co(II), Ni(II) | Picolinamide | [Co(NCS)2(pia)2] |
rsc.org |
| Octahedral | Ni(II), Zn(II) | Picolinamide | [M(H2O)2(pia)2]2+ |
tandfonline.com |
| Square Pyramidal | Cu(II) | Picolylamine | [Cu2(OAc)4(L1)2] |
worktribe.com |
| Tetrahedral | Co(II) | Picolylamine | [CoCl3(L1H)]- |
worktribe.com |
| Tetrahedral | Boron | Picolinamide | Picolinamide-based diaryl boronyl complexes | nih.gov |
Distortions within Coordination Environments
Ideal coordination geometries are often subject to distortions arising from various electronic and steric factors.
Jahn-Teller Distortion: A significant electronic effect leading to distortion is the Jahn-Teller effect, commonly observed in octahedral complexes of high-spin d4, low-spin d7, and d9 metal ions, with copper(II) (a d9 ion) being a classic example. rsc.orglibretexts.org This effect dictates that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion that removes the degeneracy. libretexts.org In octahedral Cu(II) complexes, this typically results in an elongation of two trans M-L bonds and a compression of the other four, leading to a tetragonal geometry. reddit.comresearchgate.net For instance, complexes of the type [Cu(Ln)2Cl2], where Ln is a 2-pyridyl-(1,2,3)-triazole ligand, exhibit Jahn-Teller distortion with elongation along either the Cu-N or Cu-Cl bonds. researchgate.net It has been shown that the nature of this distortion can be influenced by external factors like pressure or by doping the complex into a host lattice. rsc.orgnih.gov
Steric and Ligand Constraint Distortions: Distortions can also arise from the steric bulk of the ligands or the geometric constraints imposed by polydentate ligands. For example, in bis(terpyridine)cobalt(II) complexes, the rigid nature of the terpyridine ligand leads to N–M–N angles that deviate significantly from the ideal 90° of an octahedron, resulting in a distorted coordination polyhedron. mdpi.com A comparison of analogous Co(II) and Co(III) complexes with 4'-(4-cyanophenyl)-2,2':6',2''-terpyridine revealed a greater distortion from octahedral geometry in the Co(II) complex, highlighting the influence of both the ligand's bite angle and the metal's oxidation state on the coordination environment. rsc.org In some five-coordinate cobalt complexes, a large tetrahedral distortion from an ideal trigonal bipyramidal geometry has been observed. rsc.org
Table 2: Examples of Distortions in Coordination Environments
| Complex Type | Metal Ion | Type of Distortion | Observation | Reference |
|---|---|---|---|---|
[Cu(Ln)2Cl2] |
Cu(II) | Jahn-Teller | Elongation along opposite Cu-N or Cu-Cl bonds | researchgate.net |
[Co(tpy)2]2+ |
Co(II) | Ligand Constraint | Distorted octahedral geometry due to rigid terpyridine ligand | mdpi.com |
[Co(cptpy)2]2+ |
Co(II) | Steric/Electronic | Greater distortion from octahedral geometry compared to Co(III) analogue | rsc.org |
Supramolecular Interactions within Metal Complexes
Intermolecular π-π Stacking Interactions
The aromatic pyridine and phenyl rings in this compound provide sites for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the crystal packing. nih.gov They occur between electron-rich and electron-deficient aromatic rings.
Anion-π Interactions in Complex Architectures
Anion-π interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic system. researchgate.net The presence of the cyanophenyl group makes the phenyl ring of this compound electron-deficient, rendering it a suitable candidate for engaging in anion-π interactions. These interactions are increasingly recognized for their role in molecular recognition and the self-assembly of complex supramolecular structures. nih.gov
In coordination chemistry, anion-π interactions are often observed between a π-acidic ring of a ligand and a non-coordinating anion, such as perchlorate (B79767) (ClO4-) or tetrafluoroborate (B81430) (BF4-). acs.org For example, in copper(II) complexes with the ligand 2,4,6-tris(dipyridin-2-ylamino)-1,3,5-triazine, which has a highly electron-deficient triazine core, ClO4- anions are found to interact favorably with the triazine rings. acs.org Theoretical calculations have shown that these interactions are electrostatically favorable and can be reinforced by cooperative effects like π-π stacking. acs.org The formation of silver(I) coordination compounds with a 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine ligand was found to be templated by anion-π interactions between nitrate (B79036) anions and the electron-deficient triazine ring. filinchuk.com Given that the cyanophenyl group enhances the π-acidity of the aromatic ring, it is expected that anion-π interactions play a significant role in the crystal architecture of this compound complexes, especially when bulky, non-coordinating anions are present.
Formation of Polymeric Coordination Frameworks
This compound is well-suited for the construction of coordination polymers (CPs). A coordination polymer is an extended structure formed by metal ions linked together by bridging ligands. youtube.comresearchgate.net The bifunctional nature of this compound allows it to act as such a bridging ligand. While the picolinamide group chelates to one metal center, the nitrogen atom of the distal cyano group can coordinate to an adjacent metal ion, leading to the formation of extended 1D, 2D, or 3D networks. researchgate.net
Ligands containing picolinamide or cyanopyridine moieties have been extensively used to create coordination polymers. For example, picolinamide-based ligands have been used to synthesize 1D and 2D zinc(II) coordination polymers where the ligands act in a bridging bidentate mode. researchgate.net Similarly, 4-cyanopyridine has been shown to act as a bidentate ligand, bridging two metal centers via its pyridine and cyano nitrogen atoms to form layered structures. rsc.org The flexibility or rigidity of the ligand backbone and the coordination preferences of the metal ion determine the final dimensionality and topology of the framework. For instance, flexible bis(benzimidazole) ligands can form diverse architectures from discrete units to 1D zigzag chains and 2D layers, where halide ions often act as additional bridges to increase the dimensionality. acs.org The use of multicarboxylate picolinic acid ligands has also led to the formation of 3D coordination polymers with interesting magnetic properties. nih.gov Thus, this compound serves as a promising building block for designing novel coordination polymers with potentially tunable structures and properties.
Computational Chemistry and Molecular Modeling of N 4 Cyanophenyl Picolinamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-cyanophenyl)picolinamide, offering a detailed view of its geometry, electronic landscape, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction
Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of this compound. This method is instrumental in determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. By minimizing the energy of the molecule, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, in related aromatic amide structures, DFT calculations have been used to determine the planarity and conformational preferences of the molecule.
The electronic structure of this compound, which governs its reactivity and physical properties, is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
Furthermore, DFT is a powerful tool for predicting the spectroscopic properties of this compound. Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule upon light absorption. For example, studies on similar compounds have used TD-DFT to correlate calculated electronic transitions with observed absorption bands. nih.gov
Selection and Impact of Basis Sets and Exchange-Correlation Functionals
The accuracy of DFT calculations is heavily dependent on the choice of the basis set and the exchange-correlation (XC) functional. researchgate.net The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost. nih.govmdpi.com The inclusion of diffuse functions (indicated by "aug-" or "+") is often crucial for accurately describing systems with lone pairs or for calculating properties like electron affinity and non-covalent interactions. mdpi.com
The exchange-correlation functional approximates the complex many-electron interactions. There is a wide variety of XC functionals available, ranging from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, hybrid functionals (which mix a portion of exact Hartree-Fock exchange), and double-hybrid functionals. mdpi.comnih.gov The choice of functional can significantly impact the calculated geometric parameters, electronic properties, and reaction energies. For aromatic systems and those involving non-covalent interactions, hybrid functionals like B3LYP and PBE0, or range-separated functionals like CAM-B3LYP, often provide a good balance of accuracy and computational efficiency. researchgate.netchemrxiv.org The selection of an appropriate combination of basis set and XC functional is a critical step in any DFT study and should be validated against experimental data or higher-level calculations whenever possible.
Ab Initio Calculations for High-Level Interaction Analysis
While DFT is a powerful and widely used method, ab initio calculations, which are based on first principles without empirical parameterization, can provide even higher accuracy for specific types of analyses, particularly for intermolecular interactions. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" for calculating interaction energies. These methods are computationally more demanding than DFT and are often used to benchmark the performance of different DFT functionals for a given system. For this compound, high-level ab initio calculations could be employed to accurately quantify the strength of hydrogen bonds and π-π stacking interactions that may occur in its crystalline form or in complexes with other molecules.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound over time. nih.gov Unlike static quantum chemical calculations, MD simulations provide a temporal evolution of the molecular system, allowing for the study of its flexibility and how it might interact with its environment, such as a solvent or a biological receptor. nih.gov
By simulating the motion of atoms over a period of time, MD can reveal the different stable and metastable conformations of the molecule and the energy barriers between them. This is particularly important for a molecule like this compound, which has rotatable bonds. The simulations can show how the orientation of the cyanophenyl group relative to the picolinamide (B142947) moiety changes over time, which can have significant implications for its biological activity and material properties. iaea.org Furthermore, MD simulations can be used to study the dynamics of the molecule when it is part of a larger system, such as a protein-ligand complex, providing insights into the binding and unbinding processes. nih.gov
Analysis of Intermolecular Interactions in Solid State
In the solid state, the properties of this compound are dictated by the way the molecules pack together, which is governed by a network of intermolecular interactions.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal electron density into regions associated with each molecule. By mapping various properties onto this surface, one can gain a detailed understanding of the intermolecular contacts.
Energy Framework Calculations for Crystal Cohesion and Dominant Forces
Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces responsible for crystal cohesion. For compounds related to this compound, these calculations have been instrumental in elucidating the nature and magnitude of the energetic contributions to the crystal packing.
Similarly, for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, a compound containing the cyanophenyl moiety, interaction energy calculations highlighted the significance of London dispersion forces as the primary contributor to the stability of certain dimeric motifs, with a calculated energy of -66.2 kJ mol⁻¹. nih.gov The total interaction energies for different stacking arrangements were found to be -45.8 and -24.3 kJ mol⁻¹. nih.govresearchgate.net These values underscore the importance of π-stacking interactions in the crystal cohesion of aromatic systems. nih.govresearchgate.net
Table 1: Interaction Energies for Related Compounds
| Compound | Interaction Type | Interaction Energy (kJ mol⁻¹) | Dominant Force |
| N-(4-methoxyphenyl)picolinamide | Total Interaction | -138.3 nih.gov | Electrostatic & Dispersion nih.gov |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | London Dispersion (Dimer) | -66.2 nih.gov | Dispersion nih.gov |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | π-Stacking | -45.8, -24.3 nih.govresearchgate.net | Dispersion nih.govresearchgate.net |
| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C-H···π (Dimer) | -9.5 nih.gov | Dispersion (70%) nih.gov |
| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C-H···π (Chain) | -7.3 nih.gov | Not specified |
| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C-H···N (Chain) | -5.9 nih.gov | Not specified |
This table presents a summary of calculated interaction energies for compounds structurally related to this compound, illustrating the dominant forces in their crystal structures.
Quantitative Analysis of Non-Covalent Interactions (e.g., C-H···π, halogen bonding)
The stability and structure of molecular crystals are dictated by a complex interplay of non-covalent interactions. Quantitative analysis of these interactions is crucial for understanding the supramolecular assembly of this compound.
Halogen Bonding: The cyano group can significantly enhance the strength of halogen bonds. nih.gov In complexes of X-cyanomethanes with trimethyl amine, the strength of the C-X∙∙∙N halogen bond (where X = Cl, Br, I) was shown to increase non-additively with the number of cyano groups. nih.gov This enhancement is attributed to the electron-withdrawing nature of the cyano group, which increases the positive electrostatic potential (σ-hole) on the halogen atom.
Hydrogen Bonding: While strong classical hydrogen bonds may be absent, a network of weak intermolecular interactions, including C-H···N and C-H···halogen bonds, plays a significant role in stabilizing crystal structures. rsc.org In some instances, three-centered C-H···N interactions are observed, linking molecules into chains. nih.gov For N-(chlorophenyl)pyridinecarboxamides, N-H···N(pyridine) interactions are a favored hydrogen bonding mode, leading to the formation of chains and 2D herringbone structures. researchgate.net The presence of a water molecule in the crystal lattice of NppCl·H₂O introduces O-H···O, N-H···O, and O-H···N interactions as the primary hydrogen bonding motifs. researchgate.net
Other Non-Covalent Interactions: Analysis of related structures also reveals the importance of other weak interactions. For instance, in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, H···C, H···H, H···Cl, and H···N contacts are the most significant contributors to the crystal packing as revealed by Hirshfeld surface analysis. nih.gov In a series of (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles, various π-stacking motifs, including homo and hetero parallel and anti-parallel arrangements, were identified as the most stabilized dimeric interactions, with stabilization energies reaching up to -10.6 kcal mol⁻¹. rsc.org
The quantitative analysis of these diverse non-covalent interactions provides a detailed picture of the forces governing the supramolecular architecture of this compound and its analogues.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding ligand-target interactions at a molecular level and predicting binding affinities.
Ligand-Target Interactions at a Molecular Level and Active Site Characterization
Molecular docking studies on compounds structurally similar to this compound have provided valuable insights into their potential biological activities. For instance, in a study of flavones as potential inhibitors of an acne-related protease, molecular docking was used to determine the binding modes and affinities of the ligands. ceon.rs The results indicated that the flavones exhibited better inhibition than standard drugs, with the binding affinity being a key determinant of their potency. ceon.rs
In another study, coumarin-based compounds were docked against several protein targets of SARS-CoV-2. nih.gov The docking results, in terms of binding energy, helped to identify promising candidates and understand the specific amino acid residues involved in the interaction. nih.gov Similarly, for N-(4-hydroxyphenyl)picolinamide, molecular docking was employed to illustrate the interaction between the ligand and a protein target. researchgate.net
The characterization of the active site involves identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. For example, in the case of CDK1 inhibitors, docking studies revealed the formation of hydrogen bonds with residues such as Ile10, Asp86, and Gln132, as well as various π-alkyl, π-sigma, and π-cation interactions that contribute to the stability of the complex. lew.ro The folate molecule's interaction with the active site of dihydrofolate reductase (DHFR) is another well-characterized example, where different fragments of the molecule interact with specific regions of the active-site pocket. nih.gov
Table 2: Predicted Binding Affinities and Inhibition Constants for Related Ligands
| Ligand Class | Target Protein | Binding Affinity (kcal/mol) | Predicted pKi | Key Interacting Residues (Example) |
| Flavones | Acne Protease | Varies (e.g., -8.5 for best inhibitor) | Not specified | Not specified |
| Coumarin Derivatives | SARS-CoV-2 Proteins | Varies (e.g., -7.0 to -9.0) | Varies | Not specified |
| CDK1 Inhibitors | CDK1 | -9.6 to -7.8 lew.ro | 5.72 to 7.04 lew.ro | Ile10, Asp86, Gln132 lew.ro |
| Diaminotriazine Derivatives | E. coli DHFR | Not specified | Ki = 42.50 ± 5.34 nM (for best inhibitor) nih.gov | Not specified |
This table summarizes the predicted binding affinities and inhibition constants from molecular docking studies of compounds related to this compound against various protein targets.
Structure-Activity Relationship (SAR) Elucidation through Computational Modeling
Computational modeling, particularly through techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), is a powerful tool for elucidating the relationship between the chemical structure of a molecule and its biological activity. nih.govmdpi.com
By building models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that influence the inhibitory potency of a series of compounds. mdpi.com For a series of thieno-pyrimidine derivatives targeting triple-negative breast cancer, 3D-QSAR analysis yielded robust models with high predictive power (q² of 0.818 for CoMFA and 0.801 for CoMSIA). mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors. mdpi.com
For instance, in the study of H1-antihistamines, the CoMSIA model revealed the importance of specific structural features for antagonistic potency. mdpi.com Similarly, for thieno-pyrimidine derivatives, the analysis showed that a hydrophobic interaction between the benzene (B151609) ring of a piperazine (B1678402) group and an arginine residue, as well as the presence of a urea (B33335) group, were crucial for enhancing biological activity. mdpi.com
The combination of molecular docking and 3D-QSAR provides a comprehensive understanding of ligand-receptor interactions and the structural requirements for optimal activity, facilitating the rational design of new therapeutic agents. mdpi.com
Semi-Empirical Methods for Computational Efficiency in Larger Systems
Semi-empirical quantum chemistry methods offer a computationally efficient alternative to more rigorous ab initio and density functional theory (DFT) methods, making them particularly suitable for studying large molecular systems. core.ac.uknumberanalytics.com These methods are based on the Hartree-Fock formalism but introduce approximations and empirical parameters to expedite calculations. wikipedia.org
The primary advantage of semi-empirical methods is their speed, which can be several orders of magnitude faster than ab initio or DFT calculations. core.ac.uk This efficiency allows for the investigation of large molecules and complex chemical phenomena that would be computationally prohibitive with more demanding methods. numberanalytics.com They are widely used to study molecular structures, reaction mechanisms, and spectroscopic properties. numberanalytics.com
Common semi-empirical methods include MNDO, AM1, and PM3, which are all based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de These methods have been parameterized to reproduce experimental data, such as heats of formation, or to match the results of higher-level theoretical calculations. core.ac.ukuni-muenchen.de
However, the reliance on approximations and empirical parameters also leads to limitations. The accuracy of semi-empirical methods can be lower than that of ab initio or DFT methods, and the errors can be less systematic. core.ac.uk The applicability of these methods is also restricted to molecules containing elements for which parameters are available. core.ac.uk Furthermore, the results can be unreliable if the molecule under investigation is significantly different from the molecules used in the parameterization dataset. wikipedia.org Despite these drawbacks, semi-empirical methods remain a valuable tool in computational chemistry for obtaining quick quantitative estimates, identifying trends in large datasets, and performing initial screenings before employing more computationally expensive techniques. core.ac.uk
Molecular Interactions and Biochemical Mechanisms of N 4 Cyanophenyl Picolinamide Derivatives
Enzyme Inhibition Studies (In Vitro)
The ability of N-(4-Cyanophenyl)picolinamide derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. In vitro studies have been crucial in elucidating their potency, mechanism of action, and selectivity against various enzymatic targets.
Mechanism of Enzyme Inhibition (e.g., Competitive, Mixed-type)
The mode by which a molecule inhibits an enzyme is critical to understanding its pharmacological effect. Kinetic studies have revealed that N-phenylpicolinamide derivatives can act through different mechanisms depending on the target enzyme.
For instance, in the case of Xanthine (B1682287) Oxidase , a key enzyme in purine (B94841) metabolism, certain N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been shown to act as mixed-type inhibitors . nih.govresearchgate.net This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).
In contrast, studies on the main protease (Mpro) of SARS-CoV-2 , a critical enzyme for viral replication, have indicated that derivatives based on the N-(2-cyanophenyl)picolinamide scaffold function as competitive inhibitors . nih.gov Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov This mode of inhibition can often be overcome by increasing the concentration of the substrate. researchgate.net
For 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , while various picolinamide (B142947) derivatives are known potent inhibitors, the precise mechanism for the this compound subclass is not extensively detailed in the available literature. However, studies on other classes of 11β-HSD1 inhibitors, such as curcumin (B1669340) derivatives, have identified a competitive inhibition mechanism. plos.org
Information regarding the specific mechanism of inhibition of α-glucosidase by this compound derivatives is not prominent in the reviewed scientific literature. Studies on other heterocyclic compounds have shown various mechanisms, including uncompetitive and mixed-inhibition types, for α-glucosidase. nih.govmdpi.com
Determination of Inhibitory Potency (IC50, Ki values) against Specific Enzymes (e.g., Xanthine Oxidase, SARS-CoV-2 Mpro, 11β-HSD1, α-Glucosidase)
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. This compound derivatives have shown a wide range of potencies against several key enzymes.
Xanthine Oxidase (XO): A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide (B372718) derivatives were evaluated for their inhibitory activity against xanthine oxidase. One of the most potent compounds identified, a nicotinamide derivative designated as 10q, exhibited a strong inhibitory effect. nih.gov
| Enzyme | Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Xanthine Oxidase | Compound 10q | 0.3 | Allopurinol | 8.5 |
SARS-CoV-2 Main Protease (Mpro): Derivatives of N-(2-cyanophenyl)picolinamide have been synthesized and assessed for their ability to inhibit the SARS-CoV-2 main protease. Several compounds demonstrated significant potency, with some reaching the nanomolar range. nih.gov
| Enzyme | Derivative | IC50 (µM) |
| SARS-CoV-2 Mpro | Compound 6 | 0.276 |
| SARS-CoV-2 Mpro | Compound 43 | 0.008 (8 nM) |
| SARS-CoV-2 Mpro | Compound 44 | 0.009 (9 nM) |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Picolinamide derivatives have been extensively optimized as inhibitors of 11β-HSD1. These efforts have led to the discovery of highly potent compounds with nanomolar efficacy in both enzymatic and cell-based assays. lookchem.com
| Enzyme | Derivative | h11β-HSD1 IC50 (nM) | m11β-HSD1 IC50 (nM) | HEK293 Cell IC50 (nM) |
| 11β-HSD1 | Compound 25 | 2.8 | 4.3 | 6.7 |
α-Glucosidase: There is a notable lack of specific data in the public domain regarding the inhibitory potency (IC50 or Ki values) of this compound derivatives against α-glucosidase. While this enzyme is a significant target for managing hyperglycemia, research appears to have focused on other chemical scaffolds for its inhibition. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov
Specificity and Selectivity Profiles in Multi-Enzyme Systems
An ideal enzyme inhibitor should be highly selective for its target to minimize off-target effects. Picolinamide derivatives have been evaluated for their selectivity. For example, inhibitors of 11β-HSD1 are often tested against the isoform 11β-HSD2 , which catalyzes the opposite reaction. Potent picolinamide derivatives have demonstrated high selectivity for 11β-HSD1 over 11β-HSD2. plos.org Similarly, N-phenylpicolinamide derivatives developed as positive allosteric modulators for the mGlu4 receptor have shown good selectivity against other metabotropic glutamate (B1630785) receptor subtypes. nih.gov
Molecular Recognition and Binding Site Characterization
Understanding how these derivatives bind to their target proteins at a molecular level is crucial for rational drug design and optimization. Computational docking and simulation studies, alongside structural biology techniques, have provided insights into these interactions.
Detailed Analysis of Ligand-Protein Interactions (e.g., Hydrogen bonds, hydrophobic interactions, π-stacking)
The binding of this compound derivatives to enzyme active sites is stabilized by a network of non-covalent interactions.
Xanthine Oxidase: Molecular docking studies of various heterocyclic inhibitors with xanthine oxidase have highlighted the importance of interactions with key amino acid residues in the active site, such as Arg880, Thr1010, Phe914, and Phe1009 . researchgate.netnih.gov It is plausible that picolinamide derivatives engage in similar interactions, including hydrogen bonds with polar residues and π-π stacking or hydrophobic interactions with phenylalanine residues.
SARS-CoV-2 Mpro: The active site of the SARS-CoV-2 main protease is well-characterized. Docking studies of various inhibitors reveal crucial interactions, including hydrogen bonds with residues like Phe140, Leu141, His164, and Glu166 . nih.gov The picolinamide scaffold, with its hydrogen bond donors and acceptors and aromatic rings, is well-suited to form these types of stabilizing interactions within the protease's binding pocket.
11β-HSD1: The binding of inhibitors to 11β-HSD1 is known to involve a network of hydrogen bonds and hydrophobic interactions. For a related class of inhibitors, key interactions with Ser170 and Tyr183 have been identified through molecular simulation. rsc.org The picolinamide core can form hydrogen bonds, while the phenyl and other substituents can engage in hydrophobic and π-stacking interactions within the active site.
Rational Drug Design and Lead Optimization Strategies for this compound Derivatives
The development of novel therapeutic agents is a meticulous process that often begins with a promising lead compound. For derivatives of this compound, a scaffold of significant interest in medicinal chemistry, rational drug design and lead optimization are crucial for enhancing their therapeutic potential. These strategies aim to improve potency, selectivity, and pharmacokinetic properties, transforming a promising molecule into a viable drug candidate.
Hybridization of Pharmacophores for Enhanced Activity
Pharmacophore hybridization is an innovative strategy in drug design that involves combining the key structural features of two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activity. nih.gov This approach is particularly valuable in the development of anticancer agents, where targeting multiple pathways or overcoming resistance mechanisms is a key objective. nih.gov The underlying principle is that the resulting hybrid compound may exhibit improved affinity and efficacy by interacting with multiple binding sites or by presenting a unique conformational profile to its biological target. nih.gov
The process of designing these hybrid molecules is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of the parent molecules. nih.gov By identifying the essential binding motifs within each pharmacophore, medicinal chemists can strategically link them to generate a library of hybrid compounds for biological evaluation.
Impact of Substituent Modifications on Biochemical Function
The biochemical function of this compound derivatives can be profoundly influenced by the nature and position of various substituents on the molecular scaffold. Structure-activity relationship (SAR) studies are fundamental to understanding these effects and guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov
Systematic modifications of the core structure of picolinamide-related compounds have demonstrated that even minor chemical changes can lead to significant differences in biological activity. For example, in the development of dual aromatase and sulfatase inhibitors based on a cyanophenyl-containing scaffold, various modifications were explored. These included:
Relocation and addition of halogen atoms: The introduction of fluorine, chlorine, or bromine at different positions on the phenyl rings can alter the electronic properties and binding interactions of the molecule. nih.gov
Replacement of linkers: Modifying the linker between aromatic rings, for instance, by replacing a methylene (B1212753) group with a difluoromethylene group, can impact the molecule's conformation and stability. nih.gov
Modification of heterocyclic rings: Replacing the triazolyl group with an imidazolyl group was found to significantly enhance inhibitory potency against aromatase. nih.gov
In another study focused on picolinamide derivatives as VEGFR-2 inhibitors, the introduction of (thio)urea and dithiocarbamate (B8719985) moieties led to compounds with potent inhibitory activity. nih.gov The SAR exploration in this series revealed that specific substitutions on the terminal phenyl ring were crucial for activity.
The following interactive table summarizes the structure-activity relationship data for a series of picolinamide derivatives as VEGFR-2 inhibitors, illustrating the impact of substituent modifications on their inhibitory concentration (IC₅₀).
| Compound | Substituent (R) | VEGFR-2 IC₅₀ (nM) |
| Sorafenib (Reference) | - | 180 |
| 7h | 4-Chlorophenyl | 87 |
| 9a | 4-Fluorophenyl | 27 |
| 9l | 3,4-Dichlorophenyl | 94 |
| Data sourced from a study on picolinamide derivatives as VEGFR-2 kinase inhibitors. nih.gov |
Similarly, in the optimization of 4-aminopyridine (B3432731) benzamide-based TYK2 inhibitors, the introduction of a 2,6-dichloro-4-cyanophenyl group was a key modification that improved potency and selectivity. nih.gov This highlights the importance of the cyanophenyl moiety in mediating interactions with the target kinase.
Furthermore, studies on benzamide (B126) and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors have shown that the position of a dimethylamine (B145610) side chain significantly influences inhibitory activity and selectivity. researchgate.net It was also noted that picolinamide derivatives generally exhibited stronger bioactivity than their benzamide counterparts in this particular study. researchgate.net
The following table presents data on the AChE inhibitory activity of selected picolinamide derivatives.
| Compound | Substituent Position | AChE IC₅₀ (µM) |
| 7a | ortho | 2.49 ± 0.19 |
| Data from a study on benzamide and picolinamide derivatives as acetylcholinesterase inhibitors. researchgate.net |
These examples collectively demonstrate that a systematic approach to substituent modification, guided by SAR principles, is a powerful tool for the lead optimization of this compound derivatives, enabling the fine-tuning of their biochemical function to achieve desired therapeutic profiles.
Supramolecular Architectures and Advanced Material Concepts Involving N 4 Cyanophenyl Picolinamide
Self-Assembly Processes Driven by Intermolecular Interactions
The spontaneous organization of N-(4-cyanophenyl)picolinamide into ordered structures is a direct consequence of a hierarchy of intermolecular interactions. The interplay between strong hydrogen bonds and weaker, yet influential, π-system interactions dictates the final supramolecular architecture.
Hydrogen-Bond Driven Self-Assembly (e.g., amide head-to-head motifs, R22(8) designs)
The primary driving force for the self-assembly of this compound is the hydrogen bonding capability of its picolinamide (B142947) group. The amide N-H group acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen and the amide carbonyl oxygen serve as potent hydrogen bond acceptors. This arrangement facilitates the formation of robust and directional intermolecular connections.
A prevalent and highly stable motif observed in the crystal structures of related picolinamide derivatives is the amide head-to-head dimer. In this arrangement, two molecules associate through a pair of N-H···O=C hydrogen bonds, creating a characteristic ring structure. This specific interaction pattern is often described using graph-set notation as an R22(8) ring motif . This notation indicates a ring (R) formed by two hydrogen-bond donors and two acceptors, enclosing a total of eight atoms. The stability of this R22(8) motif is a key factor in the formation of one-dimensional chains or tapes, which can further organize into higher-order structures. In some related structures, such as N-(chlorophenyl)pyridinecarboxamides, the favored hydrogen bonding mode involves N–H···Npyridine interactions, leading to the formation of 1D zig-zag chains. acs.orgdcu.ie
Role of π-System Interactions (e.g., π-π stacking, C-H...π) in Directed Assembly
π-π Stacking: The planar nature of the aromatic rings allows for face-to-face or offset π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. The cyanophenyl group, with its electron-withdrawing cyano substituent, can modulate the electron density of the phenyl ring, influencing the nature and strength of the stacking interactions.
C-H···π Interactions: Another significant contributor to the supramolecular architecture is the C-H···π interaction. In this type of weak hydrogen bond, a C-H bond from one molecule interacts with the electron-rich π-face of an aromatic ring on a neighboring molecule. These interactions are highly directional and contribute to the specific packing of the supramolecular assemblies. In the crystal structure of a related compound, N-(4-methoxyphenyl)picolinamide, C-H···π interactions are noted as significant intermolecular forces contributing to crystal cohesion. nih.govnih.gov
The interplay of these varied π-system interactions, in conjunction with the primary hydrogen-bonding motifs, leads to the formation of complex three-dimensional networks.
Crystal Engineering and Control over Solid-State Structures
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. For this compound, crystal engineering strategies focus on predictably controlling the arrangement of molecules in the crystal lattice by understanding and manipulating the intermolecular interactions.
The key to controlling the solid-state structure lies in the predictable nature of the primary hydrogen-bonding motifs, particularly the robust R22(8) amide-amide dimer. By designing molecules with complementary hydrogen bonding sites, chemists can promote the formation of specific supramolecular synthons, which are reliable and transferable structural units that guide the assembly process.
Furthermore, subtle modifications to the molecular structure, such as the introduction of different substituent groups on the phenyl ring, can be used to fine-tune the weaker π-system interactions. These modifications can alter the electronic properties and steric profile of the molecule, thereby influencing the π-π stacking distances and geometries, as well as the C-H···π contacts. This allows for a degree of control over the final crystal packing and, consequently, the material's properties. The study of different isomers of N-(chlorophenyl)pyridinecarboxamides has shown that even slight changes in substituent positions can lead to different crystal packing and intermolecular interaction patterns. acs.orgdcu.ie
Design and Characterization of Functional Supramolecular Materials
The ability to direct the self-assembly of this compound and its derivatives opens the door to the creation of functional supramolecular materials. nso-journal.org These materials are designed not just for their structural elegance but for their potential to exhibit specific functions arising from the collective behavior of the assembled molecules. nih.govnih.gov
The design of such materials often involves a modular approach, where the this compound core is functionalized with specific chemical groups to impart desired properties. For instance, incorporating photoactive or electroactive moieties could lead to materials with interesting optical or electronic characteristics. The characterization of these materials involves a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for elucidating the precise three-dimensional arrangement of molecules and confirming the nature of the intermolecular interactions. Spectroscopic methods, such as infrared and Raman spectroscopy, provide information about the hydrogen bonding, while UV-Vis and fluorescence spectroscopy can probe the electronic and photophysical properties of the assembled state.
Potential Applications in Materials Science and Nano-assemblies
The tailored supramolecular architectures of this compound-based systems hold promise for a variety of applications in materials science and nanotechnology. mdpi.com The ability to form well-defined nano-assemblies through spontaneous self-assembly is particularly attractive.
Crystalline Materials with Tailored Properties
By leveraging the principles of crystal engineering, it is possible to create crystalline materials from this compound with properties tailored for specific applications. For example, by controlling the π-π stacking distances and orientations, one could potentially tune the charge transport properties of the material, making it a candidate for organic electronic devices. The incorporation of the cyano group is significant as it can participate in dipolar interactions and potentially coordinate with metal centers, offering a route to construct coordination polymers with porous frameworks. nih.gov These porous materials could have applications in gas storage, separation, or catalysis.
The hierarchical assembly from the molecular level to macroscopic crystals allows for the creation of materials with anisotropic properties, where the material's behavior differs along different crystallographic directions. This anisotropy could be exploited in applications such as nonlinear optics or sensing. The development of such advanced materials relies on a deep understanding of the relationship between molecular structure, supramolecular architecture, and emergent properties. rsc.org
Lack of Sufficient Data for "this compound" in Supramolecular Architectures
A comprehensive review of available scientific literature reveals a significant gap in research concerning the specific chemical compound this compound and its role in the formation of coordination polymers with specific functions. Despite extensive searches for detailed research findings on its synthesis, structural characterization, and functional properties within metal-organic frameworks (MOFs) or other coordination polymers, no dedicated studies were identified.
While the broader classes of picolinamide and cyanophenyl-containing ligands have been utilized in the construction of coordination polymers, information directly pertaining to the N-(4-cyanophenyl) derivative is not present in the accessible scientific domain. Research on related compounds, such as those incorporating 4-picolinyl or other picolinamide derivatives, offers a general understanding of the potential coordination modes and structural motifs that might be possible. Similarly, studies on porphyrins and other molecules functionalized with cyanophenyl groups provide insight into their role in forming extended metal-organic networks.
However, the specific electronic and steric effects of the 4-cyanophenyl substituent on the picolinamide backbone, and how these would influence the resulting properties of a coordination polymer, remain uninvestigated in the currently available literature. Functions often associated with such tailored ligands in coordination polymers, including but not limited to catalysis, gas sorption, luminescence, and sensing, have not been reported for materials specifically incorporating this compound.
Due to the absence of concrete research data, it is not possible to provide a detailed analysis of coordination polymers for specific functions based on this particular compound. Further experimental research is required to synthesize and characterize coordination polymers using this compound as a ligand and to explore their potential applications.
Advanced Analytical Methodologies for Characterization and Detection of N 4 Cyanophenyl Picolinamide
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of N-(4-cyanophenyl)picolinamide, providing the necessary separation from complex matrices and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized, each offering distinct advantages depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, Fluorescence, Mass Spectrometry)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.
UV Detection: The presence of aromatic rings and the cyanophenyl group in this compound allows for its detection using a UV detector. While specific absorption maxima for this compound are not extensively reported in publicly available literature, related compounds containing similar chromophores, such as cyanophenyl and pyridine (B92270) moieties, are often detected in the range of 250-310 nm. For instance, a method for the analysis of etravirine, which contains a cyanophenyl group, utilized UV detection at 310 nm. connectjournals.com The selection of an appropriate wavelength is critical for achieving optimal sensitivity and selectivity.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest degree of selectivity and sensitivity, enabling unambiguous identification and quantification even at trace levels. Electrospray ionization (ESI) is a common ionization technique for such analyses. In a study on related guanidine (B92328) derivatives, including 1-(4-cyanophenyl)guanidine, a hydrophilic interaction liquid chromatography (HILIC) column was coupled with tandem mass spectrometry (MS/MS) for quantification in water samples. nih.gov This approach allows for the selection of specific precursor and product ions, minimizing interferences from the sample matrix.
| Parameter | HPLC-UV | HPLC-Fluorescence | HPLC-MS/MS |
| Principle | UV Absorption | Fluorescence Emission | Mass-to-charge ratio |
| Selectivity | Moderate | High | Very High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Typical Column | Reversed-Phase (e.g., C18) | Reversed-Phase (e.g., C18) | Reversed-Phase or HILIC |
| Common Application | Routine quantification, Purity assessment | Trace analysis | Confirmation, Quantification in complex matrices |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile and thermally stable compound. This process involves chemically modifying the analyte to improve its chromatographic behavior.
Common derivatization agents for compounds containing amide groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative is more amenable to GC separation. The subsequent analysis by mass spectrometry provides a fragmentation pattern that is characteristic of the derivatized molecule, allowing for its identification and quantification. Although a specific GC-MS method for this compound is not detailed in the literature, the general principles of derivatization followed by GC-MS analysis are well-established for similar amide-containing compounds.
Spectroscopic Detection Methods
Spectroscopic methods are invaluable for the rapid characterization and quantification of this compound, as well as for assessing its purity.
UV-Vis Spectroscopy for Concentration Determination and Purity Assessment
UV-Visible spectroscopy is a straightforward and cost-effective technique for determining the concentration of this compound in solution, provided it is the only absorbing species at the chosen wavelength. The Beer-Lambert law forms the basis of this quantification, relating absorbance to concentration. The UV spectrum of the compound would exhibit characteristic absorption bands corresponding to its electronic transitions. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be accurately determined using a calibration curve. Furthermore, the shape of the UV spectrum can serve as a preliminary indicator of purity, with the presence of unexpected peaks or shoulders suggesting the presence of impurities.
Fluorescence Spectroscopy for Sensitive Detection
Fluorescence spectroscopy offers significantly higher sensitivity compared to UV-Vis spectroscopy. If this compound exhibits native fluorescence upon excitation at an appropriate wavelength, this property can be exploited for its highly sensitive detection. The technique involves measuring the intensity of the emitted light at a specific wavelength after exciting the molecule at its absorption maximum. The intensity of the fluorescence is directly proportional to the concentration of the analyte, allowing for quantification at very low levels. The specificity of fluorescence is also advantageous, as not all molecules that absorb light will fluoresce.
Integration with Advanced Sample Preparation Technologies
The effective analysis of this compound, particularly from complex matrices such as environmental or biological samples, necessitates robust sample preparation to remove interfering substances and concentrate the analyte.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) could be employed. The sample is loaded onto the cartridge, interfering polar compounds are washed away, and the analyte of interest is then eluted with a suitable organic solvent. The selection of the sorbent and elution solvents is critical for achieving high recovery. In a study on guanidine derivatives in water, a mixed-mode weak-cation-exchange and an activated carbon SPE cartridge were used in series, achieving recoveries ranging from 73% to 137% for the various analytes. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a classical sample preparation method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is crucial and depends on the polarity of this compound.
Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Preconcentration
No specific studies on the application of molecularly imprinted polymers (MIPs) for the selective extraction and preconcentration of this compound have been identified in publicly available research. The following is a detailed description of the principles and a hypothetical application of MIP technology for this compound.
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. mdpi.com This "molecular memory" allows for the highly selective extraction of a specific analyte from a complex matrix. mdpi.comnih.gov The use of MIPs as a solid-phase extraction (SPE) sorbent, a technique known as molecularly imprinted solid-phase extraction (MISPE), can significantly enhance the selectivity and sensitivity of an analytical method. mdpi.com
Hypothetical Application for this compound:
To develop a MIP for this compound, the following steps would be undertaken:
Template, Monomer, and Cross-linker Selection: this compound would serve as the template molecule. A functional monomer, such as methacrylic acid, would be chosen for its ability to form hydrogen bonds with the amide and pyridine groups of the template. A cross-linker, like ethylene (B1197577) glycol dimethacrylate, would be used to create a rigid polymer network around the template-monomer complex. nih.gov
Polymerization: The template, functional monomer, and cross-linker would be dissolved in a suitable solvent along with a radical initiator. Polymerization would then be initiated, typically by heat or UV light, to form a highly cross-linked polymer.
Template Removal: After polymerization, the template molecule (this compound) would be removed from the polymer matrix by extensive washing with a solvent capable of breaking the interactions between the template and the monomer. This leaves behind cavities that are complementary to the template molecule.
Selective Rebinding: The resulting MIP particles could then be used as an SPE sorbent. When a sample containing this compound is passed through the MIP-packed cartridge, the analyte molecules would selectively bind to the imprinted cavities, while other matrix components would pass through. The retained this compound could then be eluted with a small volume of a suitable solvent, resulting in a clean and preconcentrated sample ready for chromatographic analysis.
The high selectivity of MIPs can lead to lower background noise and improved signal-to-noise ratios in the final analysis, which is particularly advantageous for trace-level detection. nih.gov
Method Validation and Performance Parameters
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. youtube.comyoutube.com Key performance parameters include sensitivity, reliability, the limit of detection (LOD), and the limit of quantitation (LOQ). juniperpublishers.com
Assessment of Sensitivity, Reliability, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
No specific method validation data for the analysis of this compound has been published. The following section describes the general procedures for assessing these parameters and provides a hypothetical data table for a high-performance liquid chromatography (HPLC) method.
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. Reliability encompasses the precision and accuracy of the method over time and under different operating conditions. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the smallest concentrations of an analyte that can be reliably detected and quantified, respectively. juniperpublishers.com
These parameters are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. sepscience.com The International Council for Harmonisation (ICH) guidelines are often followed for method validation in the pharmaceutical industry. sepscience.comsepscience.com
Hypothetical Method Validation for this compound by HPLC:
For a hypothetical HPLC method for the determination of this compound, the following performance parameters might be established.
| Parameter | Method | Hypothetical Value |
| Limit of Detection (LOD) | Based on Signal-to-Noise (S/N) ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise (S/N) ratio of 10:1 | 0.15 µg/mL |
| Linearity (Correlation Coefficient) | Calibration curve over a range of 0.15 - 50 µg/mL | r² > 0.999 |
| Precision (Relative Standard Deviation) | Intra-day and Inter-day analysis of quality control samples | < 2% |
| Accuracy (Recovery) | Spiked placebo samples at three concentration levels | 98.0% - 102.0% |
| Reliability | Assessed through intermediate precision and robustness studies | Method is reliable under specified variations |
Future Research Directions and Unexplored Avenues for N 4 Cyanophenyl Picolinamide
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable routes to N-(4-cyanophenyl)picolinamide. Current synthetic strategies for similar picolinamides often involve multi-step processes that may utilize harsh reagents and generate significant waste.
A promising avenue lies in the development of one-pot, multi-component reactions. For instance, a sustainable four-component annulation method for synthesizing polysubstituted pyridines has been reported, utilizing readily available starting materials and operating under mild conditions. researchgate.net Adapting such a strategy could offer a more direct and atom-economical pathway to this compound and its derivatives.
Furthermore, the use of green solvents, catalysts, and energy sources should be investigated. Microwave-assisted organic synthesis, for example, has the potential to significantly reduce reaction times and improve yields for the amidation reaction between picolinic acid and 4-aminobenzonitrile (B131773).
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multi-component Reactions | High atom economy, reduced number of steps, operational simplicity. | Design of a convergent one-pot synthesis from simple precursors. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters for the key amidation step. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Development of a continuous flow process for synthesis. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification of enzymes capable of catalyzing the amide bond formation. |
Advanced In Situ Spectroscopic Characterization Techniques
To fully understand and optimize the synthesis and behavior of this compound, the application of advanced in situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reaction kinetics, intermediate formation, and product crystallization, providing invaluable mechanistic insights.
Future research could employ techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy to follow the progress of the amidation reaction, identifying key intermediates and potential side products as they form. This data can be used to refine reaction conditions for improved efficiency and purity. Furthermore, in situ NMR spectroscopy could provide detailed structural information about the species present in solution throughout the reaction.
Development of New Coordination Complexes with Multifunctional Properties
The picolinamide (B142947) moiety is a well-known chelating agent, capable of coordinating with a variety of metal ions. The presence of the additional nitrile group in this compound offers a secondary coordination site, opening the door to the creation of novel coordination polymers and metal-organic frameworks (MOFs) with unique topologies and functionalities.
Research should focus on systematically exploring the coordination chemistry of this compound with a range of transition metals and lanthanides. The resulting complexes could exhibit interesting properties such as luminescence, magnetism, and catalysis. For instance, lanthanide coordination polymers are known for their applications in optoelectronics and sensing. mdpi.com The cyano groups can act as bridging ligands, leading to the formation of extended networks with potential applications in gas storage and separation. The study of porphyrin-based metal-organic coordination networks has demonstrated that cyanophenyl groups can effectively coordinate with metal atoms to form stable grid-like structures. nih.gov
Table 2: Potential Multifunctional Coordination Complexes of this compound
| Metal Ion Type | Potential Properties and Applications |
| Transition Metals (e.g., Zn(II), Cu(II)) | Catalysis, sensing, antimicrobial activity. |
| Lanthanide Metals (e.g., Eu(III), Tb(III)) | Luminescence, bio-imaging, temperature sensing. |
| Mixed-Metal Systems | Synergistic catalytic activity, unique magnetic properties. |
Enhanced Computational Prediction and De Novo Design Strategies
Computational chemistry offers powerful tools for predicting the properties of molecules and for the de novo design of new compounds with desired functionalities. For this compound, computational methods can be employed to explore its conformational landscape, electronic properties, and potential interactions with biological targets.
Future research should utilize quantum mechanical calculations (e.g., Density Functional Theory) to gain a deeper understanding of the molecule's structure and reactivity. Molecular docking and dynamics simulations can be used to predict its binding affinity to various proteins, guiding the design of new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies on related N-phenylpicolinamide derivatives have shown the importance of physicochemical parameters like molecular weight, lipophilicity (ClogP), and topological polar surface area (tPSA) for central nervous system (CNS) ligand development. nih.gov Similar computational approaches can be applied to this compound to design analogs with improved pharmacokinetic profiles.
Discovery of Uncharted Biochemical Targets and Elucidation of Complex Molecular Mechanisms
While some N-phenylpicolinamide derivatives have been identified as modulators of targets like the metabotropic glutamate (B1630785) receptor 4 (mGluR4), the specific biochemical targets of this compound remain largely unknown. nih.gov A significant area for future research is the systematic screening of this compound against a wide range of biological targets to uncover novel therapeutic applications.
High-throughput screening assays, coupled with proteomics and metabolomics approaches, can be employed to identify protein binding partners and to elucidate the downstream molecular pathways affected by the compound. Understanding these complex molecular mechanisms is essential for developing a comprehensive picture of its biological activity and for identifying potential therapeutic indications.
Innovation in Supramolecular Architectures for Emerging Technologies
The ability of this compound to participate in hydrogen bonding (via the amide group) and coordination (via the pyridine (B92270) nitrogen and cyano nitrogen) makes it an excellent building block for the construction of novel supramolecular architectures. The cyano group, in particular, can engage in various non-covalent interactions, including dipole-dipole and lone pair-π interactions.
Future research should focus on the design and synthesis of self-assembled structures such as gels, liquid crystals, and crystalline co-crystals incorporating this compound. Studies on the supramolecular assemblies of 4-cyanophenylboronic acid have demonstrated the formation of exotic networks like stacked layers and helical chains, driven by hydrogen bonding and other intermolecular forces. nih.gov Similar principles can be applied to create functional materials from this compound with applications in areas such as drug delivery, sensing, and electronics.
Development of Ultra-Sensitive and Selective Analytical Tools for Trace Analysis
As research into the applications of this compound progresses, the need for ultra-sensitive and selective analytical methods for its detection and quantification at trace levels will become critical. This is particularly important for pharmacokinetic studies, environmental monitoring, and quality control.
Future work should focus on developing and validating analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). These methods offer the high sensitivity and specificity required for trace analysis in complex matrices. Additionally, the development of novel sensor platforms, potentially based on the unique spectroscopic or electrochemical properties of the compound or its coordination complexes, could provide rapid and portable analytical solutions.
Q & A
Q. What are the standard synthetic routes for N-(4-Cyanophenyl)picolinamide, and what reaction conditions optimize yield?
this compound can be synthesized via copper-catalyzed ortho-C−H amination of protected anilines. A typical protocol involves reacting picolinamide derivatives with 4-cyanophenyl substrates using Cu(OAc)₂ (25 mol%) and PhI(OAc)₂ (2.0 equiv) as oxidants, yielding 79% under reflux conditions in toluene . Alternatively, condensation of 3,6-dichloropicolinoyl chloride with 4-cyanophenylamine in toluene at reflux for 1 hour achieves 90% yield, with crystallization via slow evaporation in methanol .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Peaks at δ 10.22 (s, 1H, NH) and 162.3 ppm (C=O) confirm amide bond formation .
- Elemental analysis : Matches calculated values (e.g., C: 50.55%, H: 2.47%, N: 9.83%) to verify purity .
- Mass spectrometry : High-resolution EI+ confirms molecular ions (e.g., calcd. for C₁₄H₁₂N₂O₃: 256.0848; found: 256.0847) .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?
SCXRD analysis using SHELXL or OLEX2 refines bond lengths and angles. For example, the C=O bond length (1.200 Å) and intramolecular N−H⋯N hydrogen bonds (2.89 Å) stabilize the keto form . Software tools like OLEX2 integrate structure solution, refinement, and visualization, ensuring accurate 3D models .
Advanced Research Questions
Q. How can conflicting reaction yields or spectral data be resolved during synthesis optimization?
Contradictions often arise from variations in catalysts, solvents, or purity. For example:
- Catalyst loading : Increasing Cu(OAc)₂ from 10 mol% to 25 mol% improves yield from 60% to 79% in ortho-amination reactions .
- Solvent choice : Toluene enhances reactivity over DMF due to higher boiling points and reduced side reactions .
- Purification : Column chromatography or recrystallization (e.g., in methanol) removes byproducts affecting NMR clarity .
Q. What mechanistic insights explain the regioselectivity of copper-catalyzed C−H amination in this compound synthesis?
The reaction proceeds via a Cu(II)/Cu(III) cycle:
- Electrophilic metalation : Cu(OAc)₂ activates the ortho-C−H bond, forming a six-membered metallacycle intermediate.
- Oxidation : PhI(OAc)₂ oxidizes Cu(II) to Cu(III), facilitating reductive elimination to form the C−N bond .
- Directing groups : The picolinamide moiety acts as a bidentate ligand, steering amination to the ortho position .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Crystal packing analysis reveals:
- Hydrogen bonding : N−H⋯O (2.12 Å) and C−H⋯F (2.38 Å) interactions enhance thermal stability .
- π-π stacking : Aromatic ring interactions (3.8 Å spacing) contribute to solubility and melting point (180–181°C) . Refinement protocols in SHELXL account for anisotropic displacement parameters to model these interactions accurately .
Q. What strategies validate the biological or catalytic relevance of this compound derivatives?
- Structure-activity relationships (SAR) : Modify the cyanophenyl or picolinamide group to assess changes in enzyme inhibition (e.g., kinase assays) .
- Chelation studies : Test metal-binding capacity (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis titration or EPR spectroscopy .
- Computational modeling : DFT calculations predict electrostatic potential surfaces to guide functionalization .
Methodological Guidance
Best practices for resolving low crystallinity in SCXRD analysis
- Solvent screening : Use mixed solvents (e.g., methanol/water) to slow crystallization and improve crystal quality .
- Temperature control : Gradual cooling (0.5°C/hour) minimizes lattice defects .
- Data collection : Collect high-resolution (<0.8 Å) datasets at synchrotron facilities to resolve weak diffraction .
Q. How to design a robust synthetic workflow for novel picolinamide analogs?
- Modular synthesis : Start with this compound as a core, then introduce substituents via Suzuki coupling or nucleophilic substitution .
- High-throughput screening : Use automated liquid handlers to test reaction conditions (e.g., catalyst/ligand combinations) .
- Scale-up considerations : Optimize solvent volume (e.g., 50 mL/g substrate) and catalyst recovery to reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
